

Structure-Activity Relationship of 1,3-Oxazinan-2-one Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 3-Butyl-1,3-oxazinan-2-one

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The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-oxazinan-2-one analogs and closely related derivatives, focusing on their anticancer, anti-diabetic, and anti-inflammatory activities. The information herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The most potent activity was observed against the A549 human lung cancer cell line.[1] The structure-activity relationship of these analogs reveals key insights into the structural requirements for anticancer efficacy.

Data Presentation:

Below is a summary of the in vitro cytotoxic activity of representative 2H-benzo[b][1][2]oxazin-3(4H)-one analogs against the A549 cell line.



Compound ID	R Group	IC50 (μM) against A549 cells
14b	4-Fluorophenyl	7.59 ± 0.31
14c	4-Chlorophenyl	18.52 ± 0.59
14a	Phenyl	> 50
14d	4-Bromophenyl	25.36 ± 1.27
14e	4-Methylphenyl	33.18 ± 2.11
Gefitinib (Control)	-	22.41 ± 1.08

Data sourced from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.[1]

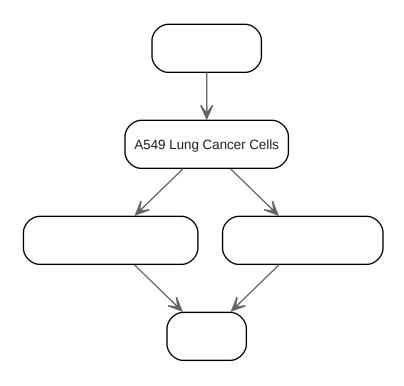
SAR Analysis: The data indicates that substitution on the phenyl ring of the 1,2,3-triazole moiety significantly influences the anticancer activity. A small, electron-withdrawing group at the para-position, such as fluorine (in compound 14b), resulted in the most potent activity, being more effective than the positive control, gefitinib.[1] The presence of a chloro group (in 14c) also conferred notable activity. However, larger halogen substitutions like bromo (14d) or an electron-donating methyl group (14e) led to a decrease in potency. The unsubstituted phenyl analog (14a) was found to be inactive.

Experimental Protocols:

Cell Viability Assay: The cytotoxic activity of the synthesized compounds was determined using a Cell Counting Kit-8 (CCK-8) assay. A549 cells were seeded in 96-well plates at a density of 5 \times 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 10 μ L of CCK-8 solution was added to each well, and the plates were incubated for 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine the cell viability. The IC50 values were calculated from the dose-response curves.[1]

Signaling Pathway Diagram:





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Caption: Proposed mechanism of action for anticancer 2H-benzo[b][1][2]oxazin-3(4H)-one analogs.

Anti-diabetic Activity of 1,3-Oxazinan-2-one Analogs

A series of 1,3-oxazinan-2-one derivatives have been identified as potent inhibitors of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes. Structure-based design has led to the development of highly potent and selective inhibitors.

Data Presentation:

The following table summarizes the in vitro inhibitory activity of key 1,3-oxazinan-2-one analogs against 11β -HSD1.

Compound ID	Modifications	11β-HSD1 IC ₅₀ (nM)
9a	Lead Compound	42
25f	Optimized Lead	0.8



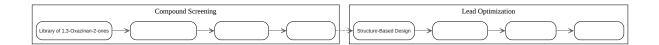
Data is based on a study of 1,3-oxazinan-2-one inhibitors of 11β-HSD1.[3]

SAR Analysis: Structure-based optimization of the initial lead compound 9a led to the discovery of 25f, which exhibited a significant increase in potency.[3] A QSAR study on a series of 3-oxazinan-2-one derivatives identified the importance of steric parameters and lipophilicity for their inhibitory activity against 11β-HSD1.[4][5]

Experimental Protocols:

 11β -HSD1 Inhibition Assay: The inhibitory activity of the compounds against 11β -HSD1 was assessed using either enzymatic or cell-based assays. In a typical enzymatic assay, the ability of the compounds to inhibit the conversion of cortisone to cortisol is measured. This is often done using scintillation proximity assay (SPA) or by monitoring the conversion of NADPH to NADP+. Cell-based assays are typically performed in adipocytes or hepatocytes, where the inhibition of cortisol production is quantified.

Experimental Workflow Diagram:



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Caption: General workflow for the discovery of 1,3-oxazinan-2-one based 11β-HSD1 inhibitors.

Anti-inflammatory Activity of 1,3-Oxazin-2-thione Analogs

A series of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which are thione analogs of the 1,3-oxazinan-2-one scaffold, have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, key targets in inflammation.

Data Presentation:



The table below presents the in vitro inhibitory activity of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones against COX-1.

Compound ID	R Group	COX-1 IC ₅₀ (μM)
4a	Ethyl	> 200
4b	n-Propyl	> 200
4c	Phenyl	12.5
4d	4-Methylphenyl	10.2
4e	4-Methoxyphenyl	8.5
4f	4-Chlorophenyl	7.8
4g	4-Fluorophenyl	7.5
Ibuprofen (Control)	-	5.2

Data sourced from a study on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones.[6]

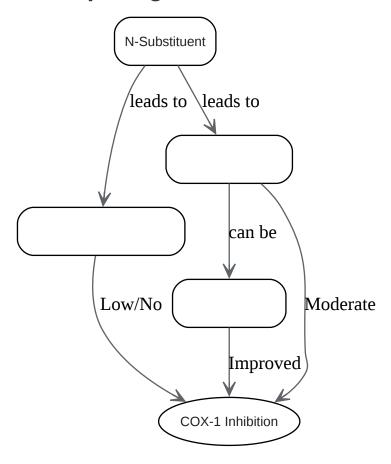
SAR Analysis: The replacement of the oxo group with a thioxo group and the nature of the substituent at the nitrogen atom play a crucial role in the COX-1 inhibitory activity.[6] Simple alkyl substituents like ethyl (4a) and n-propyl (4b) resulted in inactive compounds. The introduction of a phenyl ring (4c) significantly improved the inhibitory action. Furthermore, substitution on the phenyl ring with small, electron-withdrawing groups like chloro (4f) and fluoro (4g) led to the most potent compounds in the series, with activities approaching that of the standard drug, ibuprofen.[6]

Experimental Protocols:

COX-1 Inhibition Assay: The in vitro COX-1 inhibitory activity of the compounds was determined by monitoring the initial rate of O_2 uptake using a Clark-type electrode. The assay mixture contained Tris-HCl buffer (pH 8), EDTA, phenol, and hemoglobin. The enzyme (COX-1) was pre-incubated with the test compounds for 10 minutes at 25°C before initiating the reaction by the addition of arachidonic acid. The IC_{50} values were calculated from the concentration-inhibition response curves.[6]



Logical Relationship Diagram:



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Caption: SAR of N-substituents on the COX-1 inhibitory activity of oxazin-2-thiones.

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